N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)propane-1-sulfonamide, with the CAS number 1705538-52-8, is a chemical compound characterized by its unique structure that includes a sulfonamide functional group. Its molecular formula is and it has a molecular weight of 298.40 g/mol. This compound is notable for its potential applications in various fields, including medicinal chemistry and biochemistry, particularly as a zwitterionic buffer in biological systems .
These reactions can be leveraged to modify the compound for specific applications or to enhance its biological properties.
Research indicates that compounds containing sulfonamide moieties exhibit various biological activities. N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)propane-1-sulfonamide has shown promise in:
The synthesis of N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)propane-1-sulfonamide can be achieved through several methods:
These methods allow for the production of the compound with varying yields and purities depending on the specific conditions employed.
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)propane-1-sulfonamide has several notable applications:
Interaction studies involving N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)propane-1-sulfonamide focus on its binding affinity to various biological targets. Preliminary data suggest:
These interactions are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound.
Several compounds share structural similarities with N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)propane-1-sulfonamide, including:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Emodepside | Contains a sulfonamide moiety | Used primarily as an anthelmintic agent |
Sulfamethoxazole | A widely used antibiotic sulfonamide | Effective against urinary tract infections |
Indomethacin | Non-steroidal anti-inflammatory drug | Exhibits anti-inflammatory properties |
2,5-Difluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzenesulfonamide | Contains fluorinated groups | Potentially enhanced bioactivity due to fluorination |
N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)propane-1-sulfonamide stands out due to its specific hydroxyl and indoline components, which may confer unique biological activities not present in other sulfonamides.